molecular formula C10H14N2O4S B1479748 2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2098090-93-6

2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479748
CAS No.: 2098090-93-6
M. Wt: 258.3 g/mol
InChI Key: KQLCHDZABNBEDL-UHFFFAOYSA-N
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Description

2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiopyrano-pyrazole framework. Its molecular formula is C₁₃H₁₅N₃O₄S, and it possesses several functional groups that contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated the anticancer activity of pyrazole derivatives against T-47D (breast cancer) and UACC-257 (melanoma) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the pyrazole structure could enhance anticancer efficacy .

2. Antimicrobial Activity

Compounds with similar structural features have been reported to possess antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of several bacterial strains.

  • Research Findings : A novel series of pyrazoline and pyrazole derivatives were synthesized and screened for their antimicrobial activity. Results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The anti-inflammatory properties of heterocyclic compounds are well-documented. Pyrazoles have been studied for their ability to modulate inflammatory pathways.

  • Evidence : In vitro studies have shown that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokine production in immune cells, indicating their potential as anti-inflammatory agents .

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways:

  • Target Interaction : Molecular docking studies suggest that the compound may bind effectively to targets such as kinases and enzymes involved in cancer progression and inflammation .

Data Summary

Biological ActivityEffectivenessReference
AnticancerSignificant cytotoxicity against T-47D and UACC-257
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

IUPAC Name

2-(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-12-9(5-10(13)14)7-6-17(15,16)4-3-8(7)11-12/h2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLCHDZABNBEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CS(=O)(=O)CCC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 5
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(2-Ethyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.